molecular formula C20H14N2O3 B5822991 N-9H-fluoren-2-yl-2-nitrobenzamide

N-9H-fluoren-2-yl-2-nitrobenzamide

Cat. No. B5822991
M. Wt: 330.3 g/mol
InChI Key: VFYSZQVUKHREJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-9H-fluoren-2-yl-2-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorescent dye that can be used to label proteins and other biomolecules for visualization and tracking in live cells.

Mechanism of Action

The mechanism of action of N-9H-fluoren-2-yl-2-nitrobenzamide involves the covalent binding of the dye to specific functional groups on biomolecules. The fluorescent properties of the dye allow for visualization and tracking of the labeled biomolecules in live cells. The covalent binding of the dye to biomolecules can also affect their function and stability, making it important to carefully design experiments to minimize any potential effects.
Biochemical and Physiological Effects:
N-9H-fluoren-2-yl-2-nitrobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues when used in appropriate concentrations. However, high concentrations of the dye can cause toxicity and cell death, making it important to carefully optimize experimental conditions.

Advantages and Limitations for Lab Experiments

One major advantage of N-9H-fluoren-2-yl-2-nitrobenzamide is its versatility in labeling a wide range of biomolecules. It also has excellent photostability, allowing for long-term imaging experiments. However, the covalent binding of the dye to biomolecules can affect their function and stability, and high concentrations of the dye can cause toxicity and cell death.

Future Directions

There are many potential future directions for the use of N-9H-fluoren-2-yl-2-nitrobenzamide in scientific research. One area of interest is the development of new labeling strategies that minimize any potential effects on biomolecule function and stability. Another area of interest is the use of N-9H-fluoren-2-yl-2-nitrobenzamide in combination with other imaging techniques such as super-resolution microscopy to study complex biological processes at high resolution. Additionally, the development of new derivatives of N-9H-fluoren-2-yl-2-nitrobenzamide with improved properties such as increased brightness and specificity could open up new avenues for research. Overall, N-9H-fluoren-2-yl-2-nitrobenzamide is a valuable tool for scientific research with many potential applications in the future.

Synthesis Methods

N-9H-fluoren-2-yl-2-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 9H-fluorene with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride to yield the final product.

Scientific Research Applications

N-9H-fluoren-2-yl-2-nitrobenzamide has been widely used in scientific research as a fluorescent probe for labeling proteins and other biomolecules. It can be conjugated to a variety of functional groups such as amines, thiols, and carboxylic acids, allowing for versatile labeling of biomolecules. The fluorescent properties of N-9H-fluoren-2-yl-2-nitrobenzamide make it an ideal tool for studying protein localization, trafficking, and dynamics in live cells.

properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-20(18-7-3-4-8-19(18)22(24)25)21-15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYSZQVUKHREJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.